6-Bromo-4-méthoxyquinazoline

Vue d'ensemble

Description

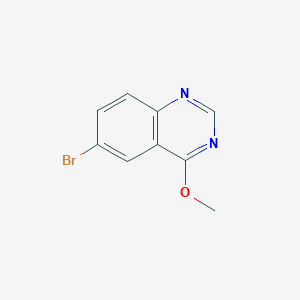

6-Bromo-4-methoxyquinazoline is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromo-4-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Propriétés anticancéreuses: La 6-bromo-4-méthoxyquinazoline présente un potentiel en tant qu'agent anticancéreux. Des chercheurs ont exploré ses effets sur les lignées cellulaires cancéreuses, en particulier pour inhiber la prolifération cellulaire et induire l'apoptose .

- Inhibiteur de kinase: Les dérivés de quinazoline, y compris la this compound, agissent souvent comme des inhibiteurs de kinase. Ils ciblent des kinases spécifiques impliquées dans les voies de signalisation cellulaire, ce qui les rend précieux pour la découverte de médicaments .

- Effets neuroprotecteurs: Les quinazolines ont été étudiées pour leurs propriétés neuroprotectrices. La this compound peut jouer un rôle dans la préservation de la santé neuronale et la prévention des maladies neurodégénératives .

- Inhibition enzymatique: Les chercheurs ont étudié les quinazolines comme inhibiteurs enzymatiques. La this compound pourrait potentiellement inhiber des enzymes spécifiques, affectant les processus cellulaires .

- Semi-conducteurs organiques: Les composés à base de quinazoline ont été explorés pour leur utilisation dans les dispositifs électroniques organiques. Leurs propriétés électroniques uniques les rendent adaptés à des applications telles que les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) .

- Développement de pesticides: Les quinazolines ont été étudiées comme pesticides potentiels. Leurs caractéristiques structurelles peuvent permettre un ciblage sélectif des ravageurs tout en minimisant les dommages aux organismes bénéfiques .

- Réactifs analytiques: Les chercheurs ont utilisé des quinazolines comme réactifs dans des méthodes analytiques. La this compound pourrait trouver des applications dans la détection d'analytes spécifiques ou dans le cadre de dosages chimiques .

Chimie médicinale et développement de médicaments

Neurosciences et neuroprotection

Biologie chimique et modulation enzymatique

Science des matériaux et électronique organique

Chimie agricole et lutte antiparasitaire

Chimie analytique et développement de méthodes

Activité Biologique

6-Bromo-4-methoxyquinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

- Molecular Formula : C9H8BrN2O

- Molecular Weight : 242.08 g/mol

- Structure : The compound features a bromine atom at the 6-position and a methoxy group at the 4-position of the quinazoline ring, which are crucial for its biological activity.

Anticancer Activity

Research indicates that 6-bromo derivatives of quinazoline exhibit potent anticancer effects. The presence of halogen atoms enhances these effects, particularly in targeting various cancer cell lines.

In Vitro Studies

-

Cytotoxicity Testing :

- The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). The MTT assay was used to determine the half-maximal inhibitory concentration (IC50) values.

- Results showed that certain derivatives displayed IC50 values as low as 15.85 µM against MCF-7 cells, indicating significant cytotoxic potential compared to established drugs like Erlotinib and Doxorubicin .

- Selectivity :

The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. Notably:

- EGFR Inhibition : Quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers. Binding affinities were assessed using molecular docking studies, revealing strong interactions with EGFR mutations .

- Apoptosis Induction : Studies indicated that some derivatives induce apoptosis in cancer cells by downregulating β-catenin/TCF4 signaling pathways, which are often activated in various cancers .

Structure-Activity Relationships (SAR)

The biological activity of 6-bromo-4-methoxyquinazoline derivatives can be significantly influenced by structural modifications:

- Positioning of Substituents : Variations at different positions on the quinazoline ring have been linked to changes in potency and selectivity against cancer cell lines. For instance, modifications at the 2-position with thiol groups enhanced anticancer activity .

- Comparative Analysis : A comparative study showed that compounds with additional halogen substitutions at strategic positions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

Case Studies

- Study on Quinazoline Derivatives : A study synthesized various derivatives of quinazoline and evaluated their anticancer properties against MCF-7 and A549 cell lines. The most potent compound demonstrated an IC50 value comparable to existing treatments like Imatinib mesylate .

- Targeting Mycobacterium tuberculosis : Beyond cancer, certain quinazoline derivatives were assessed for their inhibitory effects on cytochrome bd oxidase in Mycobacterium tuberculosis, demonstrating broad-spectrum biological activity .

Propriétés

IUPAC Name |

6-bromo-4-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWYBXFJOPLSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650884 | |

| Record name | 6-Bromo-4-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-79-7 | |

| Record name | 6-Bromo-4-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.